molecular formula C21H21FN4O3 B2670936 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione CAS No. 879757-54-7

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2670936
CAS No.: 879757-54-7
M. Wt: 396.422
InChI Key: GERDJWLQXHMZQA-UHFFFAOYSA-N
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Description

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional ketone or carboxyl groups, while reduction could produce more saturated compounds .

Scientific Research Applications

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular functions. For instance, it may interfere with DNA replication or protein synthesis in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: Known for its effectiveness in treating non-small cell lung cancer.

    Afatinib: Used in the treatment of various types of cancer, including breast and lung cancer.

Uniqueness

What sets 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may offer distinct pharmacological properties and mechanisms of action compared to other quinazoline derivatives .

Properties

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERDJWLQXHMZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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